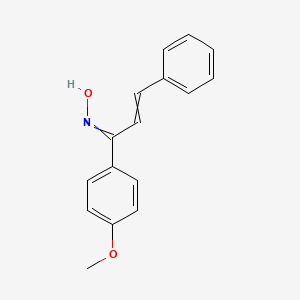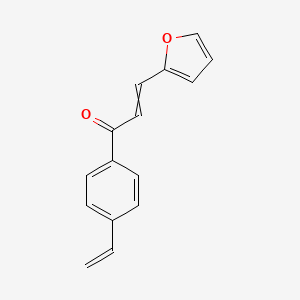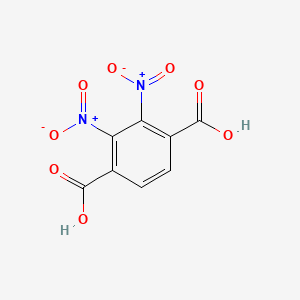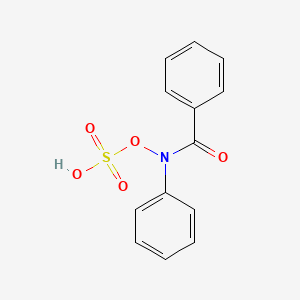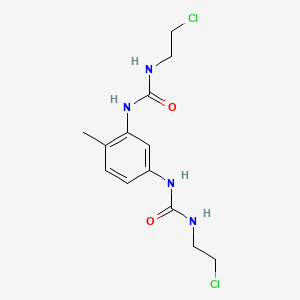
Urea, 1,1'-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- is a synthetic organic compound characterized by its unique structure, which includes a urea backbone substituted with 4-methyl-m-phenylene and 2-chloroethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- typically involves the reaction of 4-methyl-m-phenylene diisocyanate with 2-chloroethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-50°C. The reaction yields the desired urea derivative after purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically obtained in high purity through advanced purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the urea backbone.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding amines and urea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield urea derivatives with different alkyl or aryl groups, while oxidation reactions can produce urea derivatives with higher oxidation states.
科学研究应用
Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the desired biological effects.
相似化合物的比较
Similar Compounds
Urea, N,N’‘-(4-methyl-1,3-phenylene)bis[N’,N’-dimethyl-: This compound has similar structural features but with dimethyl groups instead of chloroethyl groups.
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’-octyl-: This compound features octyl groups, providing different chemical and physical properties.
Uniqueness
Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- is unique due to the presence of chloroethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The chloroethyl groups enhance its ability to form covalent bonds with biological molecules, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
60984-07-8 |
|---|---|
分子式 |
C13H18Cl2N4O2 |
分子量 |
333.21 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-[3-(2-chloroethylcarbamoylamino)-4-methylphenyl]urea |
InChI |
InChI=1S/C13H18Cl2N4O2/c1-9-2-3-10(18-12(20)16-6-4-14)8-11(9)19-13(21)17-7-5-15/h2-3,8H,4-7H2,1H3,(H2,16,18,20)(H2,17,19,21) |
InChI 键 |
WROOVDGVVQEBLC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCCl)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


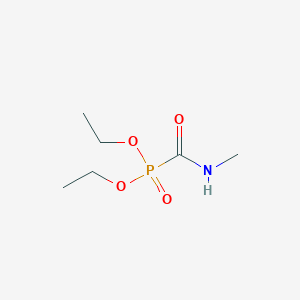

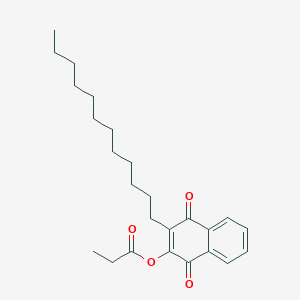
![[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate](/img/structure/B14618435.png)
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)
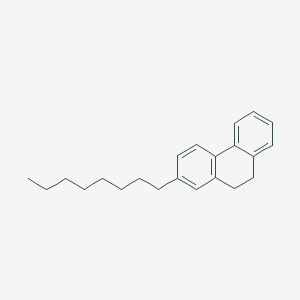
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)

